
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a hydroxyphenyl group and an ethyl ester of pyrazole-3-carboxylate, making it an interesting molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxyacetophenone with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 1-(3-Oxo-phenyl)ethyl 1H-pyrazole-3-carboxylate.
Reduction: 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-methanol.
Substitution: 1-(3-Chlorophenyl)ethyl 1H-pyrazole-3-carboxylate.
Aplicaciones Científicas De Investigación
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-pyrazole-3-carboxylate: Lacks the hydroxy group, making it less polar.
1-(4-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate: Similar structure but with the hydroxy group in the para position.
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-3-carboxylate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate is unique due to the presence of the hydroxy group in the meta position, which can influence its reactivity and biological activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets .
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
1-(3-hydroxyphenyl)ethyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-8(9-3-2-4-10(15)7-9)17-12(16)11-5-6-13-14-11/h2-8,15H,1H3,(H,13,14) |
Clave InChI |
WXUMDMKLUCXRKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)O)OC(=O)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


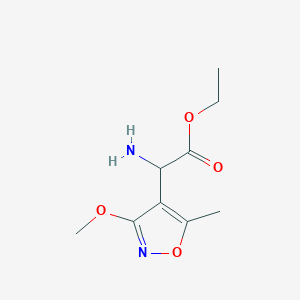
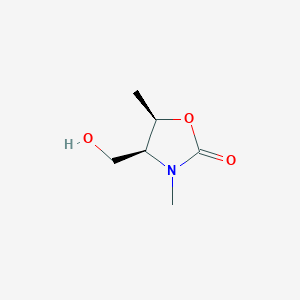
![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
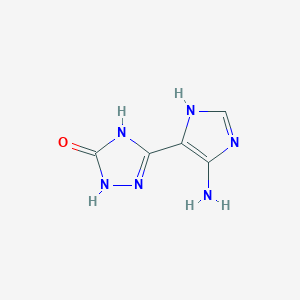

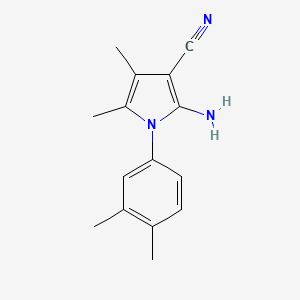
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)

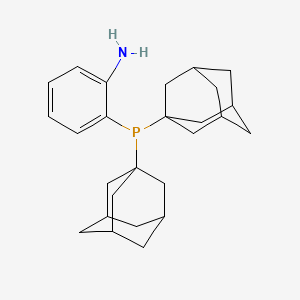
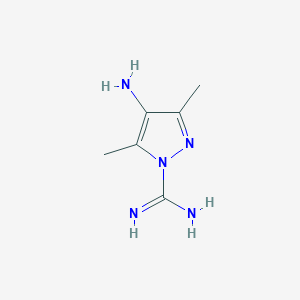



![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)
